molecular formula C10H17N3O B13313135 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

Cat. No.: B13313135
M. Wt: 195.26 g/mol
InChI Key: URGFJKMWVKSQSE-UHFFFAOYSA-N
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Description

1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring attached to a pyrazole moiety. The presence of the amino group on the pyrazole ring and the hydroxyl group on the cyclobutane ring makes this compound interesting for various chemical and biological applications. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with a cyclobutanone derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Due to its structural features, it may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group on the cyclobutane ring can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol include other pyrazole derivatives and cyclobutane-containing compounds. For example:

    3-Amino-4-methyl-1H-pyrazole: Lacks the cyclobutane ring but shares the pyrazole core.

    Cyclobutanone derivatives: Contain the cyclobutane ring but lack the pyrazole moiety.

The uniqueness of this compound lies in its combination of both the pyrazole and cyclobutane structures, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(3-amino-4-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C10H17N3O/c1-8-7-13(12-9(8)11)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12)

InChI Key

URGFJKMWVKSQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2(CCC2)O

Origin of Product

United States

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